

Physicochemical Properties of Hexyl Phenylacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl phenylacetate*

Cat. No.: *B1594059*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenylacetate (CAS No. 5421-17-0) is an organic ester recognized for its characteristic sweet, fruity, and floral aroma.^{[1][2]} This colorless to pale yellow liquid is utilized as a fragrance and flavoring agent.^{[1][2]} A thorough understanding of its physicochemical properties is essential for its application in research, formulation, and quality control. This guide provides a comprehensive overview of the key physicochemical properties of **hexyl phenylacetate**, accompanied by detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **hexyl phenylacetate** are summarized below. These properties are critical for predicting its behavior in various matrices and for designing experimental and industrial processes.

Data Presentation

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₂₀ O ₂	[3][4]
Molecular Weight	220.31 g/mol	[3][4]
Appearance	Colorless to pale yellow, oily liquid	[1][3]
Odor	Sweet, waxy, fruity, with green and winey notes	[1][2][3]
Boiling Point	262-265 °C at 760 mmHg 101-103 °C at 7.01 Torr	[1][4][5]
Melting Point	Not applicable (liquid at room temperature)	[1]
Density / Specific Gravity	0.965 – 0.977 g/mL at 20°C/20°C 0.970 g/mL at 25°C	[1][3][5]
Refractive Index	1.480 - 1.490 at 20°C	[1][3]
Solubility	Insoluble in water. Soluble in most organic solvents, oils, and fats. Miscible in ethanol.	[1][3][6]
Flash Point	> 100 °C (> 212 °F)	[1][2][5]
logP (o/w)	4.458 (estimated)	[2][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **hexyl phenylacetate**.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube or other heating bath apparatus
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attachment
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or other suitable bath liquid

Procedure:

- Fill the small test tube with **hexyl phenylacetate** to a depth of approximately 2-3 cm.
- Place the capillary tube, with its open end downwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the assembly in the Thiele tube containing the heating liquid, making sure the heat source is applied to the side arm.
- Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
- When a rapid and continuous stream of bubbles emerges from the capillary tube, remove the heat source.
- The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

- Pycnometer (a specific gravity bottle of a known volume)
- Analytical balance (accurate to ± 0.001 g)
- Thermometer
- Water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
- Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and record its mass.
- Empty and dry the pycnometer.
- Fill the pycnometer with **hexyl phenylacetate** and repeat the thermal equilibration and weighing steps as with the water.
- The density is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) x Density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is refracted when it passes through the liquid.

Apparatus:

- Abbe refractometer
- Constant temperature water bath

- Dropper or pipette
- Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

- Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20°C). Allow the instrument to equilibrate.
- Using a dropper, place a few drops of **hexyl phenylacetate** onto the prism of the refractometer.
- Close the prisms.
- Looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- If a color fringe is observed, adjust the dispersion correction knob to eliminate it.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly with a soft tissue and a suitable solvent after the measurement.

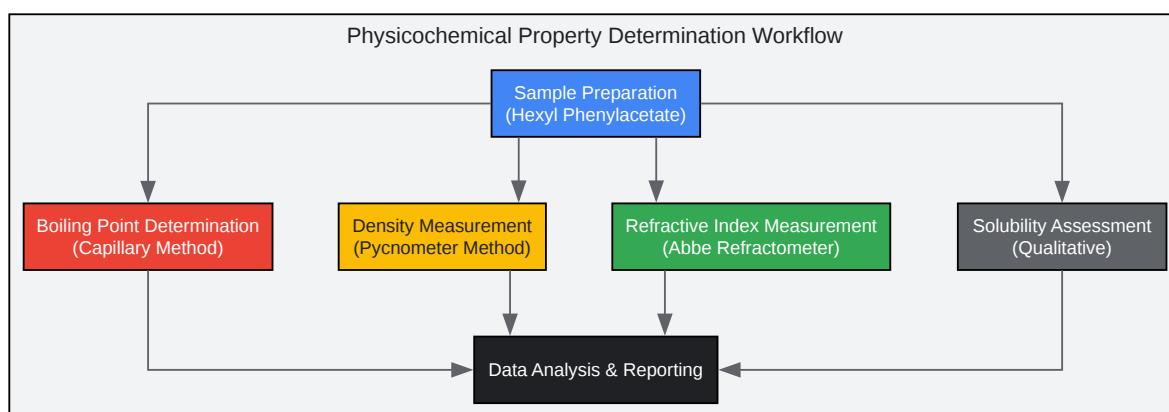
Determination of Solubility

Objective: To qualitatively assess the solubility of **hexyl phenylacetate** in various solvents.

Apparatus:

- Test tubes
- Vortex mixer or glass stirring rod
- Graduated pipettes or droppers

Procedure:


- Solubility in Water:

- Add approximately 1 mL of distilled water to a test tube.
- Add 2-3 drops of **hexyl phenylacetate**.
- Vigorously shake the test tube or mix using a vortex mixer for about 30 seconds.
- Allow the mixture to stand and observe. If two distinct layers form, the substance is insoluble. If a clear, single phase results, it is soluble.

- Solubility in Organic Solvents (e.g., Ethanol, Oils):
 - Add approximately 1 mL of the organic solvent to a test tube.
 - Add 2-3 drops of **hexyl phenylacetate**.
 - Shake or mix thoroughly and observe for the formation of a single, clear phase (soluble) or the presence of separate layers or cloudiness (insoluble).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of a liquid sample like **hexyl phenylacetate**.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Property Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phillysim.org [phillysim.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [Physicochemical Properties of Hexyl Phenylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594059#what-are-the-physicochemical-properties-of-hexyl-phenylacetate\]](https://www.benchchem.com/product/b1594059#what-are-the-physicochemical-properties-of-hexyl-phenylacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com